molecular formula C12H7FN2O4 B13897461 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

Cat. No.: B13897461
M. Wt: 262.19 g/mol
InChI Key: ABSXUVALUCFYFL-UHFFFAOYSA-N
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Description

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring fused with an isoindoline core, which is further substituted with a fluorine atom. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for research in medicinal chemistry, materials science, and other domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor, such as a substituted phthalimide, with a fluorinated pyrrolidinone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are crucial to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different chemical and physical properties.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its chemical properties can be exploited to develop new materials with specific functionalities, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and interactions.

    Industrial Applications: It may find use in various industrial processes, including catalysis, chemical synthesis, and manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione include:

    2-(2,5-Dioxopyrrolidin-3-yl)isoindoline-1,3-dione: Lacks the fluorine substitution, which may affect its chemical properties and reactivity.

    5-Fluoroisoindoline-1,3-dione: Contains the isoindoline core with a fluorine atom but lacks the pyrrolidinone ring.

    2-(2,5-Dioxopyrrolidin-3-yl)-isoindoline-1,3-dione derivatives: Various derivatives with different substituents on the isoindoline or pyrrolidinone rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and potential applications. The presence of both the fluorine atom and the pyrrolidinone ring enhances its reactivity and interaction with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H7FN2O4

Molecular Weight

262.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindole-1,3-dione

InChI

InChI=1S/C12H7FN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17)

InChI Key

ABSXUVALUCFYFL-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F

Origin of Product

United States

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